molecular formula C12H8N2O B576595 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde CAS No. 13616-13-2

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde

Cat. No.: B576595
CAS No.: 13616-13-2
M. Wt: 196.209
InChI Key: DDETXIFZMCRHJB-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound featuring a fused naphthalene-imidazole core with a formyl (-CHO) group at position 2. These compounds are synthesized via condensation reactions involving 2,3-diaminonaphthalene and aldehydes or ketones, often under reflux conditions in polar solvents like DMF .

Properties

IUPAC Name

1H-benzo[f]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDETXIFZMCRHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663568
Record name 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13616-13-2
Record name 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out under mild conditions, allowing for the inclusion of a variety of functional groups . Common synthetic methods include:

  • Debus-Radziszewski synthesis
  • Wallach synthesis
  • Dehydrogenation of imidazolines
  • Reactions involving alpha halo-ketones
  • Marckwald synthesis
  • Amino nitrile synthesis

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Halogens, alkyl halides.
  • Condensation reagents: Amines, aldehydes .

Major Products Formed:

  • Naphthoquinone derivatives
  • Dihydro derivatives
  • Schiff bases

Scientific Research Applications

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with specific enzymes or receptors, altering their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity . Molecular docking studies have shown that it can fit well within the binding pockets of certain proteins, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 1, 2, and 3 of the naphthoimidazole core, influencing physicochemical and biological properties. Below is a comparative table:

Compound Substituents Key Properties Synthetic Method References
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde -CHO at C2 Limited data; inferred reactivity similar to aldehydes (e.g., nucleophilic addition) Likely via aldehyde condensation N/A
1H-Naphtho[2,3-d]imidazol-2-amine (Compound 12) -NH₂ at C2 - 1H NMR (DMSO): δ 10.78 (NH), 7.77–6.60 (aromatic protons)
- Anticancer potential
Condensation of 2,3-diaminonaphthalene
2-(3,4-Dimethoxyphenyl)-1H-naphtho[2,3-d]imidazole 3,4-dimethoxyphenyl at C2 - 13C NMR: δ 57.5, 56.9 (-OCH₃)
- Antioxidant activity (gastritis treatment)
Na₂S₂O₅-mediated cyclization in DMF
2-(Thiophen-2-yl)-1H-naphtho[2,3-d]imidazole (8) Thiophene at C2 - IR: 3389 cm⁻¹ (NH stretch)
- Antiproliferative activity
Similar to Scheme 1 in
1H-Naphtho[2,3-d]imidazole-4,9-dione hybrids Oxadiazole or barbituric acid moieties - IC₅₀ values: 0.8–5.2 µM (anticancer)
- Enhanced solubility via oxadiazole
Vilsmeier reagent-mediated one-pot synthesis
3-(4-Methoxybenzyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5j) Methoxybenzyl at C3, methyl at C2 - HR-MS confirmed
- TLR8-selective agonism (immunomodulatory)
Alkylation of imidazole core

Spectroscopic and Physicochemical Comparisons

  • NMR Shifts :

    • The carbaldehyde group (if present) would show a characteristic aldehyde proton signal near δ 9.5–10.5 ppm in 1H NMR. In contrast, the amine derivative (Compound 12) exhibits a broad singlet at δ 10.78 ppm for NH₂ .
    • Aromatic protons in naphthoimidazoles typically resonate between δ 7.0–8.5 ppm, with substituents like methoxy groups causing upfield shifts (e.g., δ 3.94 ppm for -OCH₃ in 2-(3,4-dimethoxyphenyl) analogs) .
  • Mass Spectrometry :

    • Compound 12 (C₁₁H₉N₃) shows [M+H]+ at m/z 184.0877 (calculated 184.0869) .
    • Bromide salts (e.g., 5j) are confirmed via HR-MS with molecular ion peaks matching theoretical values .
  • Thermal Stability :

    • Derivatives like 4-(1H-naphtho[2,3-d]imidazol-2-yl)benzene-1,2,3-triol (Compound 10) exhibit high melting points (>280°C), indicating robust thermal stability due to hydrogen bonding .

Biological Activity

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound features a fused naphthalene and imidazole ring system, which contributes to its diverse applications in chemistry, biology, and medicine.

  • Molecular Formula : C12_{12}H8_8N2_2O
  • CAS Number : 13616-13-2
  • Canonical SMILES : C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes under mild conditions. Notable synthetic routes include:

  • Debus-Radziszewski synthesis
  • Wallach synthesis
  • Dehydrogenation of imidazolines

These methods allow for the incorporation of various functional groups, enhancing the compound's versatility for further chemical modifications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, naphth[1,2-d]imidazoles synthesized from β-lapachone exhibited selective cytotoxicity against cancer cell lines such as HL-60 (human promyelocytic leukemia) and HCT-116 (human colorectal carcinoma). The IC50_{50} values ranged from 8.71 to 62.11 µM, indicating promising anticancer effects .

The mechanism underlying the biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound can form hydrogen bonds with specific enzymes or receptors, influencing their activity.
  • Fluorescent Properties : Its unique electronic properties make it suitable as a fluorescent probe in biological systems, enabling real-time monitoring of cellular processes.

Table: Summary of Biological Activities

Biological ActivityCell Line TestedIC50_{50} (µM)Reference
AnticancerHL-608.71 - 29.92
AnticancerHCT-11621.12 - 62.11
Anti-diabeticα-glucosidase0.71 - 2.09

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized naphth[1,2-d]imidazoles on various cancer cell lines using an MTT assay. Results indicated that most compounds displayed over 75% inhibition in cell growth across at least two tested lines.
  • Fluorescence Emission Study : The fluorescence properties were assessed for several derivatives, revealing that modifications at specific carbon positions significantly enhanced fluorescence intensity, which is critical for their application as imaging agents in cancer diagnostics .

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